molecular formula C23H21Cl2NS B14039048 (S)-4-(3-(Benzylthio)phenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline

(S)-4-(3-(Benzylthio)phenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline

Numéro de catalogue: B14039048
Poids moléculaire: 414.4 g/mol
Clé InChI: GESBVZUPCNQZOP-NRFANRHFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound (S)-4-(3-(benzylthio)phenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS: 1234366-98-3) is a chiral tetrahydroisoquinoline derivative with a molecular formula of C23H21Cl2NS and a molecular weight of 414.39 g/mol . Its structure features a benzylthio group at the 3-position of the phenyl ring, 6,8-dichloro substituents on the tetrahydroisoquinoline core, and a methyl group at position 2. The S-configuration at the stereocenter distinguishes it from its enantiomer.

Propriétés

Formule moléculaire

C23H21Cl2NS

Poids moléculaire

414.4 g/mol

Nom IUPAC

(4S)-4-(3-benzylsulfanylphenyl)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C23H21Cl2NS/c1-26-13-21(20-11-18(24)12-23(25)22(20)14-26)17-8-5-9-19(10-17)27-15-16-6-3-2-4-7-16/h2-12,21H,13-15H2,1H3/t21-/m0/s1

Clé InChI

GESBVZUPCNQZOP-NRFANRHFSA-N

SMILES isomérique

CN1C[C@H](C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)SCC4=CC=CC=C4

SMILES canonique

CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)SCC4=CC=CC=C4

Origine du produit

United States

Méthodes De Préparation

Starting Material

Benzylthio Substitution Reaction

  • Reagents and Conditions:

    • Potassium carbonate (K2CO3) as base,
    • Anhydrous xylene as solvent,
    • Benzyl mercaptan as the thiol source,
    • Pd2(dba)3 as palladium catalyst,
    • Xantphos as ligand,
    • Reaction temperature: 140 °C,
    • Reaction time: 16 hours.
  • Procedure:

    • Potassium carbonate (9.3 g) and anhydrous xylene (500 mL) are added to the reaction vessel and cooled to 0 °C.
    • Benzyl mercaptan (25 g) is added dropwise under stirring.
    • The solution of (S)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline (50 g) in xylene is prepared separately with Pd2(dba)3 (3 g) and Xantphos (3 g), stirred at 25 °C for 30 minutes.
    • This solution is added to the benzyl mercaptan mixture.
    • The combined reaction mixture is heated to 140 °C and stirred for 16 hours.
    • After completion, the mixture is concentrated and subjected to preparative chromatography.
  • Yield and Purification:

    • The product is obtained as a yellow oil with a yield of approximately 36%.
    • Purification is performed by silica gel chromatography using ethyl acetate/petroleum ether mixtures (1:100 to 1:50).

Notes on Reaction Optimization

  • The use of Pd2(dba)3 and Xantphos ligand is critical for the efficient coupling and substitution of the bromine atom by the benzylthio group.
  • The reaction is carried out under anhydrous conditions to prevent side reactions.
  • Potassium carbonate acts as a base to deprotonate benzyl mercaptan, facilitating nucleophilic substitution.
  • The relatively high temperature (140 °C) and prolonged reaction time (16 h) ensure complete conversion.

Purification and Characterization

  • The crude product is concentrated under reduced pressure.
  • Preparative chromatography on silica gel is employed to isolate the pure compound.
  • The final product is typically obtained as a yellow oil, which can be further crystallized if needed.
  • Analytical methods such as high-resolution mass spectrometry (HRMS) and X-ray diffraction (XRD) are used to confirm the structure and purity.

Data Table: Summary of Key Reaction Parameters and Outcomes

Step Reagents/Conditions Yield (%) Product Form Notes
Benzylthio substitution K2CO3, benzyl mercaptan, Pd2(dba)3, Xantphos, xylene, 140 °C, 16 h 36 Yellow oil Requires chromatographic purification
Purification Silica gel chromatography, ethyl acetate/petroleum ether (1:100–1:50) Pure compound Essential for removing side products

Alternative and Related Preparation Methods

  • Patent WO2020051014A1 describes further improvements in the preparation of Tenapanor intermediates, including the purification of this compound by recrystallization techniques.
  • The process involves dissolving the compound in acetic acid/water mixtures, chlorination steps, and subsequent conversions to sulfonyl chloride derivatives.
  • These steps emphasize the importance of crystalline intermediates for efficient isolation and yield improvement.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-4-(3-(Benzylthio)phenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The dichloro groups can be reduced to form the corresponding dihydro derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic reagents like nitric acid or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Nitro or halogenated derivatives.

Applications De Recherche Scientifique

(S)-4-(3-(Benzylthio)phenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of (S)-4-(3-(Benzylthio)phenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylthio group may play a crucial role in binding to the active site of enzymes, while the dichloro substitutions can enhance the compound’s stability and reactivity. The tetrahydroisoquinoline core is known to interact with neurotransmitter receptors, potentially modulating their activity and leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations: Halogen vs. Benzylthio Groups

(S)-4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline
  • Molecular Formula : C16H14BrCl2N
  • Molecular Weight : 371.10 g/mol
  • Key Features: Replaces the benzylthio group with a 3-bromophenyl substituent. The bromine atom, a strong electron-withdrawing group, contrasts with the benzylthio group (electron-rich due to sulfur’s lone pairs). This substitution reduces molecular weight and lipophilicity (ClogP: ~4.5 vs.
  • Safety : Classified with hazard codes H302 (harmful if swallowed) and H315 (skin irritation), similar to many halogenated compounds .
Target Compound
  • This group may improve blood-brain barrier penetration compared to the bromophenyl analog, though experimental validation is needed .

Hybrid Derivatives: Benzothiazole-Isoquinoline Hybrids

(R)-N-(4-Chlorobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (4a)
  • Molecular Formula : C24H20ClN3OS
  • Molecular Weight : 433.95 g/mol
  • Key Features: Integrates a benzothiazole ring via an acetamide linker. The chlorobenzothiazole moiety provides a planar aromatic system for π-π stacking, while the tetrahydroisoquinoline core offers conformational flexibility. Compared to the target compound, this hybrid lacks halogenation at positions 6 and 8 but includes a chlorine on the benzothiazole, which may enhance electrophilic reactivity .

Methoxy-Substituted Tetrahydroisoquinolines

Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d)
  • Molecular Formula: C14H19NO4
  • Molecular Weight : 265.31 g/mol
  • Key Features: 6,7-Dimethoxy groups increase electron density on the aromatic ring, contrasting with the 6,8-dichloro electron-withdrawing groups in the target compound.

Simpler Tetrahydroquinoline Derivatives

6-Methyl-1,2,3,4-tetrahydroquinoline
  • Molecular Formula : C10H13N
  • Molecular Weight : 147.22 g/mol
  • Key Features: Lacks the isoquinoline nitrogen and complex substituents. The 6-methyl group provides minimal steric hindrance, making this compound a baseline for studying the pharmacological impact of additional functional groups in tetrahydroisoquinolines .

Structural and Physicochemical Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (Predicted) Hazard Profile
Target Compound C23H21Cl2NS 414.39 6,8-dichloro, 3-benzylthio, S-config ~5.8 Not available
(S)-4-(3-Bromophenyl)-6,8-dichloro-... C16H14BrCl2N 371.10 3-bromophenyl, 6,8-dichloro ~4.5 H302, H315, H319, H335
Benzothiazole-Isoquinoline Hybrid (4a) C24H20ClN3OS 433.95 4-chlorobenzothiazole, acetamide ~3.9 Not available
6,7-Dimethoxy Derivative (6d) C14H19NO4 265.31 6,7-dimethoxy, ethyl carboxylate ~1.2 Not available
6-Methyltetrahydroquinoline C10H13N 147.22 6-methyl ~2.1 Irritant (skin/eyes)

Research Implications

  • Halogenation : The 6,8-dichloro groups in the target compound may enhance binding to halogen-bond-accepting residues in biological targets, a feature absent in methoxy or methyl analogs .
  • Stereochemistry: The S-configuration could confer selectivity in chiral environments, such as enzyme active sites, compared to racemic mixtures of simpler tetrahydroquinolines .
  • Synthetic Accessibility: The benzylthio group’s introduction likely requires thiol-alkylation or Mitsunobu reactions, whereas bromophenyl analogs are synthesized via Suzuki coupling .

Activité Biologique

The compound (S)-4-(3-(Benzylthio)phenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS: 2322360-87-0) is a tetrahydroisoquinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C23H22Cl3NS
  • Molecular Weight : 450.85 g/mol
  • IUPAC Name : this compound hydrochloride
  • Purity : 97%

Antimicrobial Activity

Recent studies have indicated that the compound exhibits promising antimicrobial properties. For instance, it has been evaluated against various bacterial strains with notable results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 - 50 µg/mL
Enterococcus faecalis25 - 100 µg/mL
Escherichia coli50 - 200 µg/mL

These findings suggest that the compound may be effective in treating infections caused by these pathogens .

The proposed mechanism of action for this compound involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. This is crucial in its role as an antimicrobial agent .

Case Studies

  • Case Study on Antibacterial Efficacy
    • A study conducted on the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus showed a significant reduction in bacterial viability at sub-MIC concentrations. The study utilized in vitro assays to assess the bactericidal effects and concluded that the compound could serve as a lead candidate for developing new antibacterial therapies .
  • Toxicity Assessment
    • A toxicity assessment revealed that while the compound exhibited antimicrobial activity, it also demonstrated moderate hemolytic activity against human erythrocytes at higher concentrations (6.9% lysis at MIC). This highlights the need for further investigation into its safety profile before clinical applications .

Q & A

Q. Experimental Implications :

  • Solvent selection for in vitro assays (avoid aqueous precipitation).
  • Stability testing under storage conditions (e.g., -20°C vs. 4°C) .

Advanced: How to evaluate environmental fate and ecotoxicological impacts?

Methodological Answer:
Adopt a tiered approach aligned with Project INCHEMBIOL guidelines :

Physicochemical Profiling : Measure hydrolysis rate (pH-dependent), photodegradation (UV exposure), and soil sorption (Koc).

Biotic Studies :

  • Acute Toxicity : Daphnia magna (EC50) and algal growth inhibition.
  • Chronic Effects : Multi-generational studies in model organisms (e.g., C. elegans).

Modeling : Use QSAR or fugacity models to predict bioaccumulation potential and cross-compartment distribution.

Basic: What analytical techniques validate structural integrity?

Methodological Answer:

  • NMR Spectroscopy : Confirm stereochemistry (S-configuration) via NOE correlations and coupling constants .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]<sup>+</sup> at m/z 471.05) .
  • X-ray Crystallography : Resolve absolute configuration if chiral centers are ambiguous .

Advanced: How to design a mechanistic study linking structure to biological activity?

Methodological Answer:

Hypothesis-Driven Design : Propose a target (e.g., kinase inhibition) based on structural analogs (e.g., tetrahydroisoquinoline derivatives) .

In Silico Screening : Perform molecular dynamics simulations to assess binding affinity to proposed targets.

Functional Assays :

  • Enzyme Inhibition : Measure kinetic parameters (Ki, Vmax) under varied substrate concentrations.
  • Cellular Phenotyping : Use CRISPR knockouts or siRNA to confirm target relevance in disease models.

Data Integration : Cross-reference with omics data (e.g., transcriptomics) to identify downstream pathways .

Basic: What safety protocols are essential during handling?

Methodological Answer:
Refer to GHS classifications :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (H315/H319).
  • Ventilation : Use fume hoods to avoid inhalation (H335).
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

Advanced: How to optimize stability under physiological conditions?

Methodological Answer:

  • pH Stability Studies : Incubate compound in buffers (pH 1–10) and monitor degradation via HPLC .
  • Metabolic Stability : Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., benzylthio oxidation).
  • Formulation Strategies : Encapsulate in liposomes or cyclodextrins to enhance aqueous stability .

Basic: How to assess purity and identify synthetic byproducts?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC with UV/Vis detection (λ = 254 nm) for baseline separation.
  • Mass Spectrometry : Identify byproducts via fragmentation patterns (e.g., loss of Cl or benzylthio groups) .
  • Quantitative NMR (qNMR) : Integrate proton signals against a certified internal standard (e.g., maleic acid) .

Advanced: How to integrate multi-omics data into pharmacological profiling?

Methodological Answer:

Transcriptomics : Cluster differentially expressed genes post-treatment to identify affected pathways.

Proteomics : Use SILAC or TMT labeling to quantify target engagement.

Metabolomics : Map metabolic flux changes (e.g., LC-MS/MS) to correlate with phenotypic outcomes.

Systems Biology : Build interaction networks (e.g., Cytoscape) to prioritize high-confidence targets .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.